3-(3-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(3-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione typically involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to form the thiazolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the phenylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted thiazolidinediones.
Scientific Research Applications
3-(3-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the treatment of diabetes due to its structural similarity to other thiazolidinediones.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.
Pioglitazone: A thiazolidinedione with similar antidiabetic properties.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
3-(3-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group may enhance its lipophilicity and membrane permeability, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to other thiazolidinediones.
Properties
Molecular Formula |
C16H14N2O2S |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-anilino-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2S/c1-11-6-5-9-13(10-11)18-15(19)14(21-16(18)20)17-12-7-3-2-4-8-12/h2-10,14,17H,1H3 |
InChI Key |
GSSPFXLVLYUCFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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